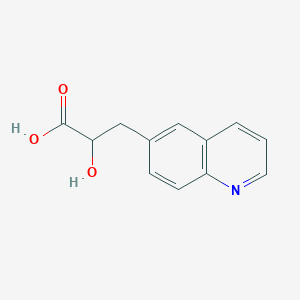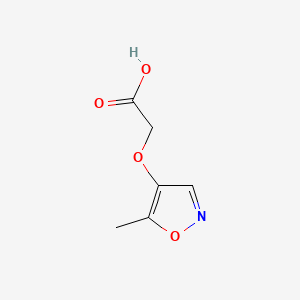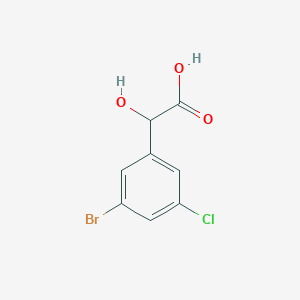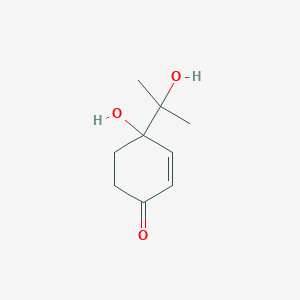
4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide typically involves the bromination of 1-cyclobutyl-1H-pyrazole followed by amination. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of 1-cyclobutyl-1H-pyrazol-3-amine.
Substitution: Formation of 1-cyclobutyl-1H-pyrazol-3-amine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-Bromo-1-cyclobutyl-1H-pyrazole
- 4-Bromo-3-tert-butyl-1H-pyrazole
- 1H-Pyrazole, 4-bromo-
Comparison: Compared to other similar compounds, 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is unique due to the presence of both a bromine atom and an amine group on the pyrazole ring.
Propiedades
Fórmula molecular |
C7H11Br2N3 |
|---|---|
Peso molecular |
296.99 g/mol |
Nombre IUPAC |
4-bromo-1-cyclobutylpyrazol-3-amine;hydrobromide |
InChI |
InChI=1S/C7H10BrN3.BrH/c8-6-4-11(10-7(6)9)5-2-1-3-5;/h4-5H,1-3H2,(H2,9,10);1H |
Clave InChI |
JZSVDKYQYLQBDI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C=C(C(=N2)N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)











![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)
